Cas no 98546-01-1 (1H-Benzotriazole, 1-(2-chloroethyl)-)

1H-Benzotriazole, 1-(2-chloroethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzotriazole, 1-(2-chloroethyl)-
- 1-(2-Chloroethyl)-1H-1,2,3-benzotriazole
- DM12550000
- AE-018/31858019
- SCHEMBL5637028
- 1-(2-Chloroethyl)-1H-benzo[d][1,2,3]triazole
- 1-(2-chloroethyl)benzotriazole
- 1-(2-Chloroethyl)-1H-benzotriazole
- 98546-01-1
- NIOSH/DM1255000
- HFFPDCMZIDUQQB-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C8H8ClN3/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2
- InChI Key: HFFPDCMZIDUQQB-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 181.0406750g/mol
- Monoisotopic Mass: 181.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 30.7Ų
1H-Benzotriazole, 1-(2-chloroethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1233212-100mg |
1-(2-Chloroethyl)-1H-1,2,3-benzotriazole |
98546-01-1 | 98% | 100mg |
$490 | 2025-02-26 | |
1PlusChem | 1P01F0PA-100mg |
1-(2-Chloroethyl)-1H-1,2,3-benzotriazole |
98546-01-1 | 98% | 100mg |
$278.00 | 2024-04-19 | |
A2B Chem LLC | AX79566-100mg |
1-(2-Chloroethyl)-1H-1,2,3-benzotriazole |
98546-01-1 | 98% | 100mg |
$240.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1233212-100mg |
1-(2-Chloroethyl)-1H-1,2,3-benzotriazole |
98546-01-1 | 98% | 100mg |
$470 | 2024-06-05 | |
eNovation Chemicals LLC | Y1233212-100mg |
1-(2-Chloroethyl)-1H-1,2,3-benzotriazole |
98546-01-1 | 98% | 100mg |
$490 | 2025-02-27 |
1H-Benzotriazole, 1-(2-chloroethyl)- Related Literature
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 1H-Benzotriazole, 1-(2-chloroethyl)-
Introduction to 1H-Benzotriazole, 1-(2-chloroethyl)- (CAS No. 98546-01-1)
1H-Benzotriazole, 1-(2-chloroethyl)-, identified by its Chemical Abstracts Service (CAS) number 98546-01-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzotriazole family, a class of heterocyclic molecules known for their diverse biological activities and industrial applications. The presence of a 2-chloroethyl substituent in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The benzotriazole core structure is characterized by a triazole ring fused with a benzene ring, which contributes to its stability and reactivity. This framework is widely recognized for its ability to interact with biological targets, particularly enzymes and receptors, thereby influencing cellular processes. The 1-(2-chloroethyl) moiety enhances the compound's solubility and reactivity, facilitating its use in medicinal chemistry and drug development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzotriazole derivatives. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The 1-(2-chloroethyl) group in 1H-Benzotriazole, 1-(2-chloroethyl)- specifically plays a crucial role in modulating the compound's pharmacokinetic properties, thereby improving its bioavailability and efficacy.
One of the most compelling aspects of this compound is its potential in oncology research. Studies have demonstrated that benzotriazole derivatives can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. The 2-chloroethyl substituent is believed to enhance the compound's ability to penetrate the cell membrane and exert its effects at the molecular level. This has led to investigations into its role as an anti-proliferative agent and a candidate for combination therapies with existing chemotherapeutic drugs.
Furthermore, the chemical versatility of 1H-Benzotriazole, 1-(2-chloroethyl)- makes it an attractive scaffold for drug design. Researchers have leveraged its structure to develop analogs with enhanced binding affinity and selectivity for specific biological targets. The chloroethyl group provides a site for further functionalization, allowing chemists to tailor the compound's properties for targeted drug delivery systems.
The synthesis of 1H-Benzotriazole, 1-(2-chloroethyl)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2-chloroethyl group typically involves nucleophilic substitution reactions or cross-coupling techniques, depending on the synthetic route chosen. Advanced methodologies such as palladium-catalyzed reactions have been employed to achieve high yields and purity levels essential for pharmaceutical applications.
In addition to its pharmaceutical potential, this compound has found applications in materials science and industrial chemistry. Its ability to form stable complexes with metal ions has been explored in catalysis and corrosion inhibition studies. The benzotriazole core's chelating properties make it an effective ligand in coordination chemistry, where it can be used to stabilize metal centers in catalytic systems.
Recent advancements in computational chemistry have further enhanced our understanding of the behavior of 1H-Benzotriazole, 1-(2-chloroethyl)-. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, aiding in the rational design of more effective derivatives. These computational approaches are complemented by experimental validations, ensuring that the developed compounds meet stringent pharmacological criteria.
The regulatory landscape for compounds like 1H-Benzotriazole, 1-(2-chloroethyl)- is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies ensure that all pharmaceutical agents undergo rigorous testing for safety and efficacy before being approved for clinical use. The growing interest in benzotriazole derivatives has prompted regulatory agencies to update guidelines to accommodate emerging research findings.
Economic considerations also play a significant role in the development and commercialization of compounds like 98546-01-1. The cost-effectiveness of synthetic routes and scalability are critical factors that influence their industrial adoption. Innovations in green chemistry have led to more sustainable production methods, reducing waste and energy consumption while maintaining high product quality.
The future prospects for 1H-Benzotriazole, 1-(2-chloroethyl)- are promising, with ongoing research exploring new therapeutic applications and synthetic methodologies. Collaborative efforts between academia and industry are expected to accelerate progress in this field, leading to novel treatments for unmet medical needs. As our understanding of molecular interactions deepens, so too will our ability to harness the potential of this versatile compound.
In conclusion,1H-Benzotriazole, 1-(2-chloroethyl)- (CAS No. 98546-01-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse applications. Its potential as an anti-cancer agent, along with its utility in material science and industrial processes, underscores its importance as a research subject. As scientific exploration continues, this compound will undoubtedly play a pivotal role in shaping future therapeutic strategies.
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